6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine
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Overview
Description
6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and an N-(3-methylpentan-2-yl) substituent at the 2nd position. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide on the pyridine ring . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The process is optimized for high efficiency and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
Comparison
Compared to other fluorinated pyridines, 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern. The presence of the N-(3-methylpentan-2-yl) group at the 2nd position and the fluorine atom at the 6th position imparts distinct chemical and biological properties. This unique structure can result in different reactivity and biological activity profiles compared to other fluorinated pyridines .
Properties
Molecular Formula |
C11H17FN2 |
---|---|
Molecular Weight |
196.26 g/mol |
IUPAC Name |
6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H17FN2/c1-4-8(2)9(3)13-11-7-5-6-10(12)14-11/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
QRKVTUJYZBBKOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=NC(=CC=C1)F |
Origin of Product |
United States |
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